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Compound of Interest

Compound Name: 2,2,2,4'-Tetrafluoroacetophenone

Cat. No.: B1329349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the fluorinated
building block, 2,2,2,4'-Tetrafluoroacetophenone (a,a,a,4-Tetrafluoroacetophenone).[1][2]
This compound, with the chemical formula CsH4F4O and a molecular weight of 192.11 g/mol ,
is of interest in synthetic and medicinal chemistry.[3][4] Its characterization through various
spectroscopic techniques is crucial for confirming its identity and purity.

Chemical and Physical Properties
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Property Value Reference
CAS Number 655-32-3 [3114]
Molecular Formula CsHaFaO [3][4]
Molecular Weight 192.11 g/mol [4]

Form Liquid [5]

Melting Point 24-27 °C (lit.) [1][5]
Boiling Point 66-67 °C / 34 mmHg (lit.) [1][5]
Density 1.37 g/mL at 25 °C (lit.) [1][5]
Refractive Index n20/D 1.448 (lit.) [1][5]
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Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2,2,2,4'-Tetrafluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
2,2,2,4'-Tetrafluoroacetophenone, 1H, 13C, and °F NMR are patrticularly informative.

IH NMR Spectral Data

The *H NMR spectrum provides information about the hydrogen atoms in the molecule. The
aromatic protons will exhibit characteristic splitting patterns due to coupling with each other and
with the fluorine atom on the phenyl ring.
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Note: Specific, publicly available *H NMR peak data for 2,2,2,4'-Tetrafluoroacetophenone is
limited. The following is a predicted interpretation based on the structure.

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons
~8.1 Doublet of doublets 2H ortho to the carbonyl
group
Aromatic protons
~7.3 Doublet of doublets 2H meta to the carbonyl

group

13C NMR Spectral Data
The 3C NMR spectrum reveals the carbon framework of the molecule.

Note: Specific, publicly available 13C NMR peak data for 2,2,2,4'-Tetrafluoroacetophenone is
limited. The data below is based on general knowledge of similar structures.

Chemical Shift (ppm) Assignment

~180-185 C=0 (carbonyl)

~165 (quartet) C-F on phenyl ring

~132 (quartet) Aromatic CH ortho to C=0

~130 Quaternary aromatic carbon attached to C=0
~116 (quartet) Aromatic CH meta to C=0

~116 (quartet) -CFs

9F NMR Spectral Data

9F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for
analyzing fluorinated compounds.[6][7][8]
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Note: Specific, publicly available 1°F NMR peak data for 2,2,2,4'-Tetrafluoroacetophenone is
limited. The following is a predicted interpretation.

Chemical Shift (ppm) Multiplicity Assighment
~-651t0-75 Singlet -CFs3
~-100to -120 Multiplet Aromatic C-F

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The IR spectrum of
2,2,2,4'-Tetrafluoroacetophenone is expected to show characteristic absorptions for the
carbonyl group and the carbon-fluorine bonds.

Wavenumber (cm~12) Intensity Assignment

~1700 Strong C=0 stretch

~1600, ~1500, ~1400 Medium Aromatic C=C stretches
~1300-1000 Strong C-F stretches

The NIST WebBook provides a condensed phase IR spectrum for this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

miz Interpretation
192 Molecular ion [M]*
123 [M - CF3]*

95 [CeHaF]*

69 [CF3]*

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1329349?utm_src=pdf-body
https://www.benchchem.com/product/b1329349?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C655323&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data are provided below.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of 2,2,2,4'-
Tetrafluoroacetophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard
5 mm NMR tube.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
o Use a relaxation delay of 1-5 seconds.
e 13C NMR Acquisition:

o Acquire the spectrum using proton broadband decoupling to simplify the spectrum to
singlets for each unique carbon.[9]

o Alarger number of scans is typically required due to the low natural abundance of 13C.
o Set the spectral width to cover the expected range (e.g., 0-200 ppm).
e 19F NMR Acquisition:

o Acquire the spectrum over a wide spectral range due to the large chemical shift dispersion
of fluorine.[7]

o Proton decoupling can be used to simplify the spectrum.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shifts using the
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residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR-FTIR)

Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of the
Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum over the range of 4000-400 cm~1.

o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS).

lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of a chemical compound like 2,2,2,4'-Tetrafluoroacetophenone.
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Spectroscopic Analysis Data Interpretation & Structure Confirmation
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,2,2,4'-
Tetrafluoroacetophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1329349#2-2-2-4-tetrafluoroacetophenone-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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